6-(p-tolylmethylsulfanyl)-9H-purin-2-ol is a purine derivative notable for its potential applications in medicinal chemistry and biochemistry. This compound features a p-tolylmethylsulfanyl group attached to the purine structure, which may influence its biological activity and solubility. The compound is classified under heterocyclic compounds, specifically as a substituted purine, which plays a crucial role in various biological processes, including nucleic acid metabolism and enzyme function.
The synthesis of 6-(p-tolylmethylsulfanyl)-9H-purin-2-ol can be approached through several methods, primarily involving the functionalization of existing purine structures. One common method includes:
Technical details include monitoring the reaction progress via thin-layer chromatography and purifying the product through recrystallization or chromatography techniques.
The molecular formula of 6-(p-tolylmethylsulfanyl)-9H-purin-2-ol is . The compound consists of:
The structural data can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 250.33 g/mol |
| InChI Key | DRAVOWXCEBXPTN-UHFFFAOYSA-N |
| SMILES | Cc1ccc(SC(C)C)n2cnc1n(c2=O) |
6-(p-tolylmethylsulfanyl)-9H-purin-2-ol can undergo various chemical reactions typical of purine derivatives:
These reactions are essential for exploring the compound's potential biological activities and interactions.
The mechanism of action for 6-(p-tolylmethylsulfanyl)-9H-purin-2-ol is largely dependent on its interactions with biological targets, such as enzymes or receptors involved in nucleic acid metabolism.
Data from pharmacological studies would provide insights into its efficacy and safety profile.
The physical properties of 6-(p-tolylmethylsulfanyl)-9H-purin-2-ol include:
Chemical properties include:
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would further elucidate these properties.
6-(p-tolylmethylsulfanyl)-9H-purin-2-ol has potential applications in:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7